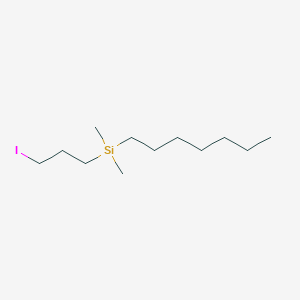

Heptyl(3-iodopropyl)dimethylsilane

Description

Heptyl(3-iodopropyl)dimethylsilane is an organosilicon compound characterized by a heptyl chain, a 3-iodopropyl group, and two methyl substituents bonded to a central silicon atom. For example, substituting a chloropropyl group with iodide (using NaI in ketone solvents) or azide (using NaN₃ in DMF) could yield the iodinated derivative . The iodine atom in the 3-iodopropyl moiety enhances reactivity in cross-coupling or substitution reactions, making this compound valuable in organic synthesis and materials science.

Properties

CAS No. |

127292-85-7 |

|---|---|

Molecular Formula |

C12H27ISi |

Molecular Weight |

326.33 g/mol |

IUPAC Name |

heptyl-(3-iodopropyl)-dimethylsilane |

InChI |

InChI=1S/C12H27ISi/c1-4-5-6-7-8-11-14(2,3)12-9-10-13/h4-12H2,1-3H3 |

InChI Key |

QAARLNWNHPDIEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[Si](C)(C)CCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl(3-iodopropyl)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of heptylmagnesium bromide with 3-iodopropyltrimethoxysilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

Heptyl(3-iodopropyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form silanes with different functional groups.

Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of silanes with different functional groups (e.g., silanols, siloxanes).

Reduction: Formation of simpler silanes or silanols.

Oxidation: Formation of silanols or siloxanes.

Scientific Research Applications

Heptyl(3-iodopropyl)dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl(3-iodopropyl)dimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for various chemical reactions. The presence of the iodine atom allows for easy substitution, enabling the compound to be modified for specific applications .

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl(halopropyl)dimethylsilanes

Key Findings :

- Reactivity : The iodine substituent in this compound facilitates nucleophilic substitutions (e.g., Suzuki couplings) more effectively than chlorine or azide analogs due to its lower bond dissociation energy .

- Hydrophobicity : Longer alkyl chains (e.g., heptyl vs. butyl) increase hydrophobicity, as evidenced by retention factor (RM) studies in chromatography. Heptyl derivatives exhibit consistent RM values (±0.023), suggesting stable hydrophobic interactions .

- Thermal Behavior : Heptyl-substituted cyclotriphosphazenes demonstrate mesogenic properties (smectic C/nematic phases), implying that the heptyl chain in silanes may similarly influence liquid crystalline behavior .

Functional Group Variations

Epoxy and Amino Derivatives

Compounds like (3-Glycidoxypropyl)methyldimethoxysilane (boiling point: 264.3°C) and 3-aminopropyldiethoxymethylsilane (MW: 191.34 g/mol) highlight the impact of functional groups:

- Epoxy groups (e.g., glycidoxy) enable ring-opening reactions for polymer cross-linking, whereas iodo groups prioritize electrophilic substitutions .

- Amino-functionalized silanes (e.g., 3-aminopropyldiethoxymethylsilane) are widely used as coupling agents in composites, contrasting with iodo-silanes' role in synthetic intermediates .

Chloro vs. Iodo Substituents

- Chloropropyl silanes (e.g., bis(3-chloropropyl)dimethylsilane) exhibit lower reactivity in SN2 reactions compared to iodo analogs, as demonstrated by slower substitution rates with NaN₃ .

- Iodopropyl silanes are more thermally labile, requiring careful handling to prevent premature degradation.

Physicochemical Properties

- Solubility: this compound is likely soluble in nonpolar solvents (e.g., hexane, paraffin oil) due to its long alkyl chain, similar to heptyl-substituted cyclotriphosphazenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.